molecular formula C24H28O9 B14261612 3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- CAS No. 189568-85-2

3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)-

Cat. No.: B14261612
CAS No.: 189568-85-2
M. Wt: 460.5 g/mol
InChI Key: SWHSFFLMRFQGKR-UHFFFAOYSA-N
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Description

3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of furans Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3,4-Furandimethanol with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandimethanol: A simpler furan derivative with hydroxymethyl groups.

    3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: A related compound with a tetrahydrofuran ring.

Uniqueness

3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern and the presence of two trimethoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

189568-85-2

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

IUPAC Name

[4-(hydroxymethyl)-2,5-bis(3,4,5-trimethoxyphenyl)furan-3-yl]methanol

InChI

InChI=1S/C24H28O9/c1-27-17-7-13(8-18(28-2)23(17)31-5)21-15(11-25)16(12-26)22(33-21)14-9-19(29-3)24(32-6)20(10-14)30-4/h7-10,25-26H,11-12H2,1-6H3

InChI Key

SWHSFFLMRFQGKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)CO)CO

Origin of Product

United States

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